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Introduction

Malachite green (MG), a triphenylmethane dye, has emerged as a valuable tool in nucleic acid
detection, primarily through its interaction with specific RNA aptamers. While malachite green
isothiocyanate (MGITC) serves as an amine-reactive form of the dye, allowing for covalent
labeling of molecules, the predominant application in nucleic acid hybridization detection relies
on the non-covalent binding of free malachite green to a structured RNA aptamer. This
interaction results in a significant, over 2000-fold, increase in the fluorescence of the dye.[1]

A particularly innovative approach for detecting specific nucleic acid sequences is the use of a
binary malachite green aptamer (biMGA) system.[1][2][3] In this system, the malachite green
aptamer is split into two non-functional fragments. Each fragment is attached to a probe
sequence that is complementary to adjacent regions on a target nucleic acid. Upon
hybridization of both probes to the target sequence, the two aptamer fragments are brought
into close proximity, reconstituting the full aptamer structure. This reconstituted aptamer can
then bind to malachite green, leading to a strong fluorescent signal that indicates the presence
of the target nucleic acid.[1][2] This method offers high selectivity and can discriminate against
single nucleotide mismatches, making it a powerful tool for nucleic acid monitoring.[2]
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Principle of Detection: The Binary Malachite Green
Aptamer (biMGA) System

The biMGA probe is a highly selective system for the fluorescent detection of nucleic acids. The
probe itself consists of two short RNA strands. Each strand is a chimera, containing a
sequence complementary to the target nucleic acid and a fragment of the malachite green
aptamer (MGA). In the absence of the target, these RNA strands exist separately, and the MGA
is incomplete. Consequently, it cannot bind to malachite green, and the dye's fluorescence

remains low.

When the target nucleic acid is present, the complementary regions of the two RNA probe
strands hybridize to adjacent sites on the target molecule. This hybridization event brings the
two fragments of the MGA into the correct orientation to form the complete, functional aptamer.
The reconstituted MGA then binds to malachite green, causing a significant enhancement of its
fluorescence, which can be readily detected. This "lock and key" mechanism ensures that a
signal is produced only in the presence of the specific target nucleic acid.[4][5]
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Signaling pathway of the binary malachite green aptamer system.

Quantitative Data

The performance of the binary malachite green aptamer system is characterized by a

significant increase in fluorescence upon target binding and high specificity.
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Parameter Value Reference

> 2000-fold upon MG binding
Fluorescence Enhancement [1]
to the full aptamer

Analyte 14-mer DNA [1]
Probe Concentration 1uM [1]
Malachite Green
. 2 uM [1]
Concentration
Discriminates against 41 out of
Specificity 42 possible single nucleotide [2]

substitutions

Experimental Protocols

This protocol outlines the steps for detecting a target nucleic acid sequence using the binary
malachite green aptamer (biMGA) probe.

Probe Design

o Target Selection: Identify a target nucleic acid sequence for detection.
e Probe Sequence Design: Design two RNA probes. Each probe will consist of two domains:
o An "analyte-binding arm" that is complementary to one half of the target sequence.

o Afragment of the malachite green aptamer. The full aptamer sequence is split between the
two probes.

» Synthesis: The RNA oligonucleotide probes can be chemically synthesized and purified.

Materials and Reagents

* RNA Probes (Probe 1 and Probe 2)

e Target Nucleic Acid
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o Malachite Green Oxalate
» Reaction Buffer (e.g., physiological buffer)
» Nuclease-free water

o Fluorometer or microplate reader capable of excitation and emission at the appropriate
wavelengths for malachite green (e.g., Ex: 610 nm, Em: 650 nm).

Experimental Workflow

1. Reagent Preparation
- Dissolve RNA probes and target DNA in buffer.
- Prepare Malachite Green stock solution.

:

2. Assay Setup
- Combine RNA probes and target DNA in a microplate well.

'

3. Hybridization
- Incubate at room temperature to allow probes to bind to the target.

'

4. Signal Generation
- Add Malachite Green to the mixture.

5. Fluorescence Measurement
- Read fluorescence at Ex/Em ~610/650 nm.

:

6. Data Analysis
- Compare fluorescence of target samples to controls.

Click to download full resolution via product page

Experimental workflow for nucleic acid detection using biMGA.
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Detailed Protocol

o Reagent Preparation:

o Reconstitute RNA probes and the target nucleic acid in the reaction buffer to a desired
stock concentration (e.g., 100 uM).

o Prepare a stock solution of malachite green (e.g., 200 uM) in nuclease-free water. Store
protected from light.

» Reaction Setup:

o In a microplate well, prepare the reaction mixture by combining the two RNA probes and
the target nucleic acid. For example, for a 100 pL final volume, use 1 pL of each 100 puM
probe stock and a desired amount of the target sample.

o Include negative controls: a reaction with no target nucleic acid and a reaction with a non-

target or mismatched sequence.
o Bring the volume up with the reaction buffer.
e Hybridization:

o Incubate the reaction mixture at room temperature for a sufficient time to allow for
hybridization (e.g., 15-30 minutes).

 Signal Development:
o Add malachite green to the reaction mixture to a final concentration of 2 uM. Mix gently.

o Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light, to
allow the dye to bind to the reconstituted aptamers.

e Fluorescence Measurement:

o Measure the fluorescence intensity using a fluorometer or microplate reader. Use
excitation and emission wavelengths appropriate for malachite green (e.g., excitation ~610
nm, emission ~650 nm).
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o Data Analysis:
o Subtract the fluorescence of the blank (no target control) from all readings.

o Compare the fluorescence intensity of the samples containing the target nucleic acid to
the negative controls. A significant increase in fluorescence indicates the presence of the
target.

Logical Relationships of Assay Components

The successful generation of a fluorescent signal is dependent on the specific interaction of all

components in a logical sequence.

o Binary RNA Probes
Target Nucleic Acid ((Inactive Aptamer Fragments))

Hybridization

Aptamer Reconstitution Malachite Green

MG Binding

Fluorescence Signal
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Logical relationship of components in the biMGA assay.

Applications and Advantages

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1264084?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The binary malachite green aptamer system for nucleic acid detection offers several
advantages for researchers and drug development professionals:

» High Specificity: The requirement for two adjacent hybridization events provides excellent
discrimination against single-base mismatches.[2]

o Label-Free Probes: The RNA probes themselves are not fluorescently labeled, reducing
synthesis costs. The signal comes from the interaction with the free malachite green dye.

» Real-Time Monitoring: This system has the potential for real-time monitoring of nucleic acids
in solution and potentially in vivo, as the unmodified RNA strands can be expressed in living
cells.[2]

o Versatility: The design is modular; the analyte-binding arms of the probes can be readily
changed to target different nucleic acid sequences.[1]

This technology is well-suited for applications in molecular diagnostics, gene expression
analysis, and the detection of specific RNA or DNA sequences in complex biological samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Malachite Green
Isothiocyanate for Nucleic Acid Hybridization Detection]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1264084#malachite-green-
isothiocyanate-for-detecting-nucleic-acid-hybridization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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